1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of the fluoroethyl and isopropoxymethyl groups in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 1H-pyrazole with 2-fluoroethyl chloride in the presence of a base to form 1-(2-fluoroethyl)-1H-pyrazole. This intermediate is then reacted with isopropoxymethyl chloride under basic conditions to yield 1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole. Finally, the sulfonyl chloride group is introduced by reacting the compound with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: This reaction can be carried out using water or aqueous bases.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation or hydrolysis reactions.
Scientific Research Applications
1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions can modify the structure and function of target molecules, making it useful in chemical synthesis and biological studies.
Comparison with Similar Compounds
Similar Compounds
Fluoroacetyl chloride: Another fluoro-substituted acyl chloride with similar reactivity.
Ethyl (2,2,2-trifluoroethyl)carbonate: A fluorinated carbonate with different functional groups but similar applications in organic synthesis.
Uniqueness
1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its fluoroethyl and isopropoxymethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClFN2O3S/c1-7(2)16-6-8-9(17(10,14)15)5-13(12-8)4-3-11/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXXCYXAMFNDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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